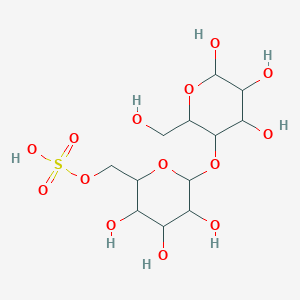
5-Aminolevulinic-13C2,15N Acid Hydrochloride Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Aminolevulinic-13C2,15N Acid Hydrochloride Salt: is a stable isotope-labeled compound used extensively in scientific research. It is a derivative of 5-Aminolevulinic acid, which is a non-protein amino acid playing a crucial role in the biosynthesis of heme. The stable isotopes, carbon-13 and nitrogen-15, are incorporated into the molecule to facilitate various analytical and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminolevulinic-13C2,15N Acid Hydrochloride Salt involves the incorporation of stable isotopes into the 5-Aminolevulinic acid molecule. The process typically starts with the precursor compounds labeled with carbon-13 and nitrogen-15. The reaction conditions are carefully controlled to ensure the incorporation of these isotopes without altering the chemical properties of the compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using isotope-labeled precursors. The process includes multiple steps of purification to achieve high isotopic purity and chemical purity. The final product is often provided as a hydrochloride salt to enhance stability and solubility.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Aminolevulinic-13C2,15N Acid Hydrochloride Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Aminolevulinic-13C2,15N Acid Hydrochloride Salt is used in stable isotope labeling studies to trace metabolic pathways and study reaction mechanisms.
Biology: In biological research, it is used to study the biosynthesis of heme and other porphyrins. The stable isotopes allow for precise tracking of the compound in metabolic studies.
Medicine: The compound is used in photodynamic therapy research for treating conditions like actinic keratosis. It helps in visualizing and targeting cancerous cells.
Industry: In industrial applications, it is used in the production of stable isotope-labeled compounds for various analytical purposes, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Wirkmechanismus
The mechanism of action of 5-Aminolevulinic-13C2,15N Acid Hydrochloride Salt involves its role as a precursor in the biosynthesis of heme. It is converted into protoporphyrin IX, which then chelates with iron to form heme. This process is crucial for the function of hemoproteins, including hemoglobin and cytochromes. The stable isotopes allow researchers to track and study this pathway in detail.
Vergleich Mit ähnlichen Verbindungen
5-Aminolevulinic Acid Hydrochloride: The non-labeled version of the compound.
δ-Aminolevulinic Acid-13C2,15N Hydrochloride: Another isotope-labeled variant.
5-Amino-4-oxopentanoic Acid-13C2,15N Hydrochloride: A structurally similar compound with slight variations in labeling.
Uniqueness: 5-Aminolevulinic-13C2,15N Acid Hydrochloride Salt is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying metabolic pathways. The incorporation of carbon-13 and nitrogen-15 allows for precise and accurate analysis in various research applications.
Eigenschaften
Molekularformel |
C5H10ClNO3 |
|---|---|
Molekulargewicht |
170.57 g/mol |
IUPAC-Name |
5-(15N)azanyl-4-oxo(4,5-13C2)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i3+1,4+1,6+1; |
InChI-Schlüssel |
ZLHFONARZHCSET-MBIZCHBVSA-N |
Isomerische SMILES |
C(C[13C](=O)[13CH2][15NH2])C(=O)O.Cl |
Kanonische SMILES |
C(CC(=O)O)C(=O)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B12072163.png)
![3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine](/img/structure/B12072168.png)

![N1-[6-(2-pyridylthio)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B12072189.png)
![(R)-[1,1'-Binaphthalene]-2,2'-dicarboxamide](/img/structure/B12072194.png)


![2-(Hydroxymethyl)-6-[[2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]oxane-3,4,5-triol](/img/structure/B12072222.png)

![2-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}ethan-1-amine](/img/structure/B12072230.png)

methylamine](/img/structure/B12072240.png)


